molecular formula C23H26N4O4S B2695459 3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 451466-83-4

3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B2695459
CAS No.: 451466-83-4
M. Wt: 454.55
InChI Key: FHZBQCQPDGIXGZ-UHFFFAOYSA-N
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Description

The compound 3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a quinazolinone derivative with a complex structure featuring:

  • A 2-thioxo-2,3-dihydroquinazolin-4(1H)-one core, a scaffold known for diverse biological activities, including kinase inhibition .
  • A 2-methoxyethyl group at position 3, which may enhance solubility or modulate steric interactions.
  • A piperazine ring linked via a carbonyl group at position 7, with a 2-methoxyphenyl substituent on the piperazine. Piperazine moieties are common in pharmaceuticals due to their ability to interact with receptors and enzymes .

Properties

CAS No.

451466-83-4

Molecular Formula

C23H26N4O4S

Molecular Weight

454.55

IUPAC Name

3-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C23H26N4O4S/c1-30-14-13-27-22(29)17-8-7-16(15-18(17)24-23(27)32)21(28)26-11-9-25(10-12-26)19-5-3-4-6-20(19)31-2/h3-8,15H,9-14H2,1-2H3,(H,24,32)

InChI Key

FHZBQCQPDGIXGZ-UHFFFAOYSA-N

SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)NC1=S

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with isocyanates or carbodiimides under reflux conditions.

    Introduction of the Thioxo Group: The thioxo group can be introduced by reacting the quinazolinone intermediate with Lawesson’s reagent or phosphorus pentasulfide (P2S5) under anhydrous conditions.

    Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction using 4-(2-methoxyphenyl)piperazine and an appropriate leaving group on the quinazolinone intermediate.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid, room temperature to reflux.

    Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran (THF), room temperature to reflux.

    Substitution: NaOMe, KOtBu, dimethyl sulfoxide (DMSO), elevated temperatures.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted quinazolinone derivatives.

Scientific Research Applications

The compound 3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a derivative of quinazolinone, which has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores the scientific research applications of this compound, focusing on its biological activities, synthesis methods, and case studies that highlight its efficacy in various medical contexts.

Anticancer Activity

Recent studies have indicated that quinazolinone derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

A notable case study involved the evaluation of a related quinazolinone derivative against human cervical (HeLa) and breast cancer (MCF-7) cell lines. The study reported that certain derivatives exhibited IC50 values lower than 2 μg/mL, indicating potent anticancer activity .

Antimicrobial Properties

Quinazolinone derivatives have also shown promise as antimicrobial agents. Research has demonstrated that modifications at the 7-position can enhance the antibacterial activity against Gram-positive and Gram-negative bacteria. A derivative with a similar structure was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays.

Antiviral Activity

The antiviral potential of quinazolinones has been explored in various studies. For instance, a related compound was found to inhibit tobacco mosaic virus (TMV) proliferation by inducing the up-regulation of plant defense genes PR-1a and PR-5 . This suggests that the compound may possess similar antiviral mechanisms.

Case Study 1: Anticancer Evaluation

In a controlled study, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that modifications at the piperazine ring significantly influenced the anticancer activity, with some derivatives exhibiting enhanced potency compared to standard chemotherapeutic agents.

Case Study 2: Antimicrobial Screening

A series of quinazolinone derivatives were screened for antimicrobial activity against a panel of pathogens. The results showed that derivatives containing methoxy groups exhibited increased activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis highlighted the importance of substituents on the aromatic rings for enhancing bioactivity.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the piperazine moiety can interact with receptor proteins, modulating their activity. The compound’s effects on cellular pathways can lead to changes in gene expression, protein synthesis, and cellular metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazolinone Derivatives with Piperazine Substituents

Compound 267 (from ):

  • Structure : 2-(1-oxo-1-(4-phenylpiperazin-1-yl)hexan-2-ylthio)-3-phenylquinazolin-4(3H)-one .
  • Key Differences: The target compound has a 2-thioxo group at position 2, while Compound 267 retains a thioether linkage. The piperazine in Compound 267 is linked via a hexanoyl chain, whereas the target compound uses a direct carbonyl bridge.

Table 1: Structural Comparison of Quinazolinone Derivatives

Feature Target Compound Compound 267
Core Structure 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one 3-Phenylquinazolin-4(3H)-one
Position 3 Substituent 2-Methoxyethyl Phenyl
Position 7 Substituent 4-(2-Methoxyphenyl)piperazin-1-yl carbonyl 4-Phenylpiperazin-1-yl hexanoylthio
Biological Activity Not reported Allosteric Chk1 kinase inhibitor
Piperazine-Containing Compounds with Diverse Cores

Compound from :

  • Structure : A triazole-dioxolane-piperazine derivative with a dichlorophenyl group .
  • Key Differences: The core is a 1,3-dioxolane-triazole hybrid, contrasting with the quinazolinone core. The piperazine is substituted with a dichlorophenyl group instead of 2-methoxyphenyl. Such compounds often exhibit antifungal or antiparasitic activity, diverging from kinase-targeted quinazolinones .

Compound 65277-42-1 (from ):

  • Structure : A dioxolane-imidazole-piperazine derivative .
  • Key Differences: Features a dioxolane-imidazole core instead of quinazolinone. Piperazine substituents include acetyl and dichlorophenyl groups, differing in electronic and steric profiles from the target compound.

Table 2: Piperazine-Containing Compounds with Varied Cores

Compound Core Structure Piperazine Substituents Potential Activity
Target Compound Quinazolinone 2-Methoxyphenyl carbonyl Kinase inhibition (inferred)
Compound Triazole-dioxolane Dichlorophenyl Antifungal/antiparasitic
65277-42-1 Dioxolane-imidazole Acetyl + dichlorophenyl Not specified

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :
    • The 2-thioxo group in the target compound may enhance hydrogen bonding with kinase active sites compared to thioether-linked analogs .
    • 2-Methoxyphenyl on the piperazine could improve selectivity for serotonin or adrenergic receptors, as seen in related antipsychotic agents .
  • Synthetic Challenges: The carbonyl bridge at position 7 likely requires precise coupling conditions (e.g., carbodiimide-mediated reactions), as used in similar quinazolinone syntheses .

Biological Activity

The compound 3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a member of the quinazoline family and has garnered attention for its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a quinazoline core, a piperazine moiety, and methoxy substituents. The molecular formula is C26H33N3O3C_{26}H_{33}N_{3}O_{3}, with a molecular weight of approximately 435.6 g/mol. This structural configuration is crucial for its biological interactions.

PropertyValue
Molecular FormulaC26H33N3O3
Molecular Weight435.6 g/mol
IUPAC NameThis compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial , antitumor , and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. In vitro studies have shown that certain analogues demonstrate effective inhibition against Mycobacterium tuberculosis (MTB). For instance, a related compound displayed a minimum inhibitory concentration (MIC) of 12.5 µg/mL against MTB, suggesting potential as an anti-tubercular agent .

Antitumor Activity

The compound's structure suggests possible interactions with cellular targets involved in cancer proliferation. Studies on similar quinazoline derivatives have reported antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The cytotoxicity of these compounds varies, with some showing IC50 values in the micromolar range .

Anti-inflammatory Effects

Quinazolines are known for their anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses. The specific mechanisms through which this compound exerts anti-inflammatory effects require further investigation but may involve modulation of signaling pathways related to inflammation.

The proposed mechanism of action for this compound involves its interaction with various biological targets:

  • Receptor Binding : The piperazine moiety may facilitate binding to neurotransmitter receptors, influencing neurological pathways.
  • Enzyme Inhibition : The thioxo group can interact with enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • DNA Interaction : Similar compounds have been shown to interfere with DNA topoisomerases, which are critical for DNA replication and transcription.

Case Studies

Several studies have highlighted the biological potential of quinazoline derivatives:

  • A study by Chetiac et al. synthesized novel 2,3-dihydroquinazolin-4(1H)-one analogues and evaluated their anti-tubercular activity against MTB H37Ra. Among the synthesized compounds, several exhibited significant activity with MIC values ranging from 12.5 to 25 µg/mL .
  • Another investigation focused on the antiproliferative effects of Mannich bases derived from quinazoline structures against multiple cancer cell lines. Results indicated that these derivatives could serve as effective cytotoxic agents against tumor cells .

Q & A

Basic Question: What are the recommended methods for determining the crystal structure of this compound?

Answer:
The crystal structure can be resolved via single-crystal X-ray diffraction (SC-XRD) using the SHELX suite (e.g., SHELXL for refinement). Key steps include:

  • Growing high-quality crystals via vapor diffusion or slow evaporation.
  • Collecting intensity data with a diffractometer (e.g., Bruker D8 Venture).
  • Solving the phase problem using direct methods (SHELXS/SHELXD ) and refining with SHELXL .
  • Validate the structure using R-factors, electron density maps, and Hirshfeld surface analysis.

Basic Question: What synthetic strategies are effective for preparing this compound?

Answer:
Synthesis typically involves multi-step reactions:

  • Step 1: Condensation of substituted aldehydes (e.g., 4-chlorobenzaldehyde) with methyl thioacetate to form intermediate thioquinazolinones .
  • Step 2: Functionalization via piperazine coupling using carbodiimide-mediated amidation (e.g., EDC/HOBt) under anhydrous conditions .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity.

Advanced Question: How should experimental designs be optimized to assess its anticancer activity?

Answer:

  • In vitro assays:
    • Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
    • Compare against normal cells (e.g., HEK293) to evaluate selectivity.
  • Mechanistic studies:
    • Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).
    • Validate enzyme inhibition (e.g., topoisomerase II) via fluorescence-based assays .

Advanced Question: How can contradictions in reported binding affinity data be resolved?

Answer:

  • Orthogonal validation:
    • Replicate assays using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm binding constants.
    • Compare results across different biological models (e.g., recombinant enzymes vs. cell lysates).
  • Data analysis:
    • Apply statistical tools (e.g., Grubbs’ test for outliers) and meta-analysis of published datasets .

Advanced Question: How to evaluate the environmental fate and ecotoxicological risks of this compound?

Answer:

  • Environmental persistence:
    • Measure hydrolysis half-life (pH 5–9, 25°C) and photodegradation under UV light.
    • Use HPLC-MS to track degradation products .
  • Ecotoxicology:
    • Conduct acute toxicity tests on Daphnia magna (LC₅₀) and algal growth inhibition assays.
    • Model bioaccumulation potential using logP values (OECD 117) .

Advanced Question: What computational methods predict its interaction with biological targets?

Answer:

  • Molecular docking:
    • Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., kinases).
    • Validate poses with molecular dynamics simulations (GROMACS) to assess binding stability.
  • QSAR modeling:
    • Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and H-bond donors .

Advanced Question: How to address low solubility in pharmacological assays?

Answer:

  • Formulation strategies:
    • Use co-solvents (DMSO/PEG 400) or cyclodextrin inclusion complexes.
    • Synthesize prodrugs (e.g., ester derivatives) to enhance bioavailability.
  • Analytical validation:
    • Quantify solubility via shake-flask method with HPLC-UV analysis .

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